molecular formula C22H31N3 B14350161 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine CAS No. 90740-25-3

1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine

Cat. No.: B14350161
CAS No.: 90740-25-3
M. Wt: 337.5 g/mol
InChI Key: HWGBXDPFXBEXRB-UHFFFAOYSA-N
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Description

1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is a complex organic compound that features a naphthalene ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with 2-(naphthalen-1-yl)ethyl bromide, followed by the subsequent reaction with 2-(pyrrolidin-1-yl)ethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce fully saturated derivatives.

Scientific Research Applications

1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)ethan-1-one: A simpler compound with a naphthalene ring and a ketone group.

    N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide: Contains a naphthalene ring and an acetamide group.

Uniqueness

1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications.

Properties

CAS No.

90740-25-3

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

1-(2-naphthalen-1-ylethyl)-4-(2-pyrrolidin-1-ylethyl)piperazine

InChI

InChI=1S/C22H31N3/c1-2-9-22-20(6-1)7-5-8-21(22)10-13-24-15-18-25(19-16-24)17-14-23-11-3-4-12-23/h1-2,5-9H,3-4,10-19H2

InChI Key

HWGBXDPFXBEXRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2CCN(CC2)CCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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